(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that combines several pharmacologically relevant moieties, including benzimidazole, pyrrolidine, and pyrazole. This structural diversity suggests potential for a wide range of biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The compound can be described by the following structural formula:
This indicates the presence of nitrogen and sulfur atoms, which often play crucial roles in biological interactions.
Anticancer Properties
Numerous studies have indicated that derivatives of benzimidazole exhibit significant anticancer activity. The incorporation of the pyrrolidine and pyrazole moieties may enhance this activity through various mechanisms, including:
- Inhibition of Tumor Growth : Compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties .
- Mechanism of Action : The mechanism may involve the disruption of microtubule assembly, which is critical for mitosis. This disruption can lead to apoptosis in cancer cells.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Similar benzimidazole derivatives have demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Research indicates that these compounds can exhibit minimum inhibitory concentrations (MIC) below 10 µg/mL against these pathogens, highlighting their potential as therapeutic agents in infectious diseases .
Antitumor Activity
A study evaluating a series of benzimidazole derivatives found that certain compounds showed high cytotoxicity against various cancer cell lines. For instance, a derivative with a similar structure was reported to have an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (lung) | 2.5 | |
Compound B | MCF7 (breast) | 3.0 | |
Target Compound | HeLa (cervical) | <5.0 |
Antimicrobial Studies
In another study focusing on antimicrobial activity, derivatives similar to the target compound were tested against multiple strains. The results indicated substantial inhibition of bacterial growth, with some compounds achieving MIC values as low as 0.5 µg/mL against MRSA strains .
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | <1.0 | |
Escherichia coli | 2.0 | |
Candida albicans | 3.9 |
The proposed mechanisms for the biological activities of this compound include:
- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest.
- Enzyme Inhibition : The benzimidazole moiety is known for its ability to inhibit kinases involved in signal transduction pathways related to cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis.
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-23-18(11-16(22-23)19-7-4-10-27-19)20(26)24-9-8-14(12-24)25-13-21-15-5-2-3-6-17(15)25/h2-7,10-11,13-14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCCZHMCECAMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.